

# 1H NMR Analysis: A Comparative Guide to 3-(3-chlorophenyl)propanal

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## Compound of Interest

Compound Name: 3-(3-chlorophenyl)propanal

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This guide provides a detailed comparison of the  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **3-(3-chlorophenyl)propanal** against its unsubstituted parent compound, propanal, and the related 3-phenylpropanal. Understanding the subtle shifts and coupling patterns in  $^1\text{H}$  NMR spectra is crucial for the structural elucidation and purity assessment of small molecules in drug discovery and development. The data presented herein, including predicted values for the title compound, offers a valuable reference for researchers working with substituted phenylpropanal derivatives.

## Comparative $^1\text{H}$ NMR Data

The following table summarizes the key  $^1\text{H}$  NMR spectral data for **3-(3-chlorophenyl)propanal**, 3-phenylpropanal, and propanal. The data for **3-(3-chlorophenyl)propanal** is predicted based on established substituent effects and analysis of analogous structures, while the data for the reference compounds is derived from experimental observations.

Compound	Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
3-(3-chlorophenyl) propanal	-CHO	~9.81	Triplet (t)	~1.2	1H
	-CH <sub>2</sub> - ( $\alpha$ to CHO)	~2.80	Triplet of triplets (tt)	J $\approx$ 7.5, 1.2	2H
	-CH <sub>2</sub> - ( $\beta$ to CHO)	~2.98	Triplet (t)	~7.5	2H
	Aromatic H	~7.15-7.30	Multiplet (m)	-	4H
3-Phenylpropanal	-CHO	9.82	Triplet (t)	1.3	1H
	-CH <sub>2</sub> - ( $\alpha$ to CHO)	2.79	Triplet of triplets (tt)	J = 7.6, 1.3	2H
	-CH <sub>2</sub> - ( $\beta$ to CHO)	2.96	Triplet (t)	7.6	2H
	Aromatic H	7.18-7.34	Multiplet (m)	-	5H
Propanal[1]	-CHO[1]	9.80[1]	Triplet (t)[1]	1.5[1]	1H[1]
-CH <sub>2</sub> -[1]	2.47[1]	Doublet of quartets (dq) [1]	J = 7.4, 1.5[1]	2H[1]	
-CH <sub>3</sub> [1]	1.12[1]	Triplet (t)[1]	7.4[1]	3H[1]	

## Experimental Protocols

### General Procedure for <sup>1</sup>H NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. Tetramethylsilane

(TMS) is added as an internal standard ( $\delta = 0.00$  ppm). The  $^1\text{H}$  NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

## Structural Analysis and Spectral Interpretation

The  $^1\text{H}$  NMR spectrum of **3-(3-chlorophenyl)propanal** is expected to exhibit distinct signals corresponding to the aldehydic proton, the two methylene groups of the propyl chain, and the four aromatic protons.

- **Aldehydic Proton (-CHO):** This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and typically appears as a triplet in the downfield region of the spectrum, around  $\delta$  9.81 ppm. The triplet splitting arises from coupling with the adjacent methylene protons.
- **Methylene Protons (-CH<sub>2</sub>-CH<sub>2</sub>-CHO):** The two methylene groups are diastereotopic and will appear as distinct multiplets. The methylene group alpha to the carbonyl (-CH<sub>2</sub>-CHO) is expected to resonate around  $\delta$  2.80 ppm. It will likely appear as a triplet of triplets due to coupling with both the adjacent methylene group and the aldehydic proton. The methylene group beta to the carbonyl and directly attached to the phenyl ring (Ar-CH<sub>2</sub>-) is anticipated to be slightly more downfield, around  $\delta$  2.98 ppm, appearing as a triplet due to coupling with the neighboring methylene group.
- **Aromatic Protons (Ar-H):** The four protons on the 3-chlorophenyl ring will appear in the aromatic region of the spectrum, typically between  $\delta$  7.15 and 7.30 ppm. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplet) resulting from ortho, meta, and para couplings.

## Visualization of Key $^1\text{H}$ NMR Correlations

The following diagram illustrates the structure of **3-(3-chlorophenyl)propanal** and highlights the expected through-bond scalar couplings (J-couplings) that give rise to the observed splitting patterns in the  $^1\text{H}$  NMR spectrum.

Caption: Key J-couplings in **3-(3-chlorophenyl)propanal**.

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## References

- 1. propanal low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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